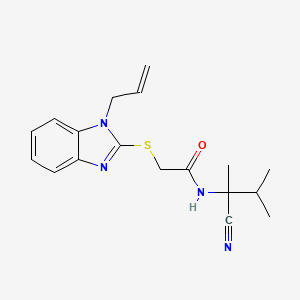![molecular formula C17H15F2NO4 B2944428 {[(3-Methoxyphenyl)methyl]carbamoyl}methyl 2,6-difluorobenzoate CAS No. 874950-61-5](/img/structure/B2944428.png)
{[(3-Methoxyphenyl)methyl]carbamoyl}methyl 2,6-difluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[(3-Methoxyphenyl)methyl]carbamoyl}methyl 2,6-difluorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MPMD and is synthesized through a specific method. In
科学的研究の応用
MPMD has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. In medicinal chemistry, MPMD has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. In drug discovery, MPMD has been identified as a potential lead compound for developing new drugs due to its unique chemical structure and properties. In chemical biology, MPMD has been used as a tool to study protein-protein interactions and as a chemical probe to identify new drug targets.
作用機序
The mechanism of action of MPMD is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. MPMD has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and regulation. By inhibiting HDACs, MPMD can alter gene expression and potentially inhibit the growth of cancer cells. MPMD has also been shown to interact with specific proteins, such as BRD4, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
MPMD has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that MPMD can inhibit the growth of cancer cells, induce apoptosis, and alter gene expression. In vivo studies have shown that MPMD can suppress tumor growth and improve survival rates in animal models. MPMD has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of MPMD is its relatively simple synthesis method, which allows for large-scale production. MPMD is also stable and can be stored for extended periods without degradation. However, MPMD has some limitations for lab experiments, including its limited solubility in water and its potential toxicity at high concentrations. Researchers must take these limitations into account when designing experiments involving MPMD.
将来の方向性
There are several future directions for MPMD research. One potential direction is the development of new drugs based on the chemical structure of MPMD. Another direction is the investigation of MPMD's potential applications in other fields, such as agriculture and materials science. Additionally, further studies are needed to fully understand the mechanism of action of MPMD and its potential side effects.
Conclusion:
In conclusion, {[(3-Methoxyphenyl)methyl]carbamoyl}methyl 2,6-difluorobenzoate is a chemical compound that has shown significant potential in scientific research. Its simple synthesis method, unique chemical structure, and potential applications in various fields make it a promising compound for future studies. However, further research is needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of MPMD involves the reaction between 2,6-difluorobenzoic acid and {[(3-methoxyphenyl)methyl]carbamoyl}chloride in the presence of a base such as potassium carbonate. The reaction results in the formation of MPMD, which is obtained through purification and isolation techniques. This synthesis method is relatively simple and efficient, making it a popular choice for researchers.
特性
IUPAC Name |
[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] 2,6-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO4/c1-23-12-5-2-4-11(8-12)9-20-15(21)10-24-17(22)16-13(18)6-3-7-14(16)19/h2-8H,9-10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJCTJANNOUCGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)COC(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[(3-Methoxyphenyl)methyl]carbamoyl}methyl 2,6-difluorobenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



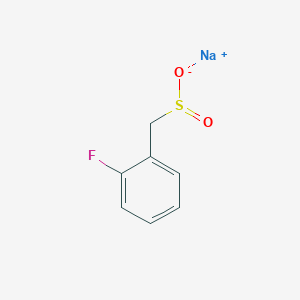
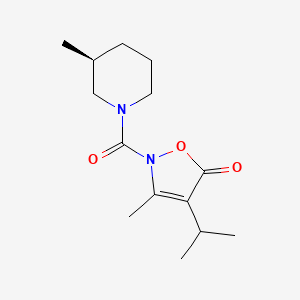
![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-1,3-dimethylquinoxalin-2-one](/img/structure/B2944351.png)
![Tert-butyl 4-hydroxy-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2944352.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2944353.png)
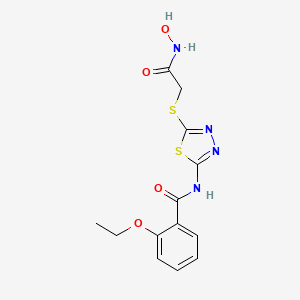
![2-(2-(Diethylamino)ethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2944356.png)
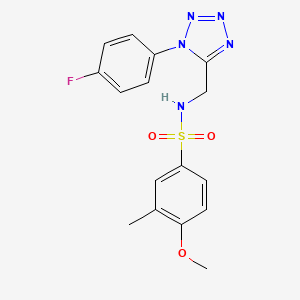

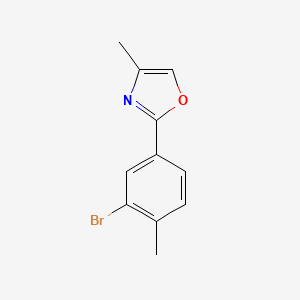
![3,3-Dimethyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2944363.png)
